Cas no 17948-33-3 (Furo[2,3-c]acridin-6(2H)-one,1,11-dihydro-5-hydroxy-11-methyl-2-(1-methylethenyl)-, (-)-)
Furo[2,3-c]acridin-6(2H)-one,1,11-dihydro-5-hydroxy-11-methyl-2-(1-methylethenyl)-, (-)- Chemical and Physical Properties
Names and Identifiers
-
- Furo[2,3-c]acridin-6(2H)-one,1,11-dihydro-5-hydroxy-11-methyl-2-(1-methylethenyl)-, (-)-
- 5-hydroxy-11-methyl-2-prop-1-en-2-yl-1,2-dihydrofuro[2,3-c]acridin-6-one
- (+/-)-rutacridone
- (-)-Rutacridone
- 5-hydroxy-2-isopropenyl-11-methyl-1,11-dihydro-2H-furo[2,3-c]acridin-6-one
- AC1NQZ6F
- BRN 1086707
- CCRIS 3340
- Furo(2,3-c)acridin-6(2H)-one, 1,11-dihydro-5-hydroxy-11-methyl-2-(1-methylethenyl)-, (-)-
- Rutacridon
- Rutacridone
- (-)-1,11-Dihydro-5-hydroxy-11-methyl-2-(1-methylethenyl)furo[2,3-c]acridin-6(2H)-one
- 5-HYDROXY-11-METHYL-2-(PROP-1-EN-2-YL)-1H,2H,6H,11H-FURO[2,3-C]ACRIDIN-6-ONE
- FHAGACMCMQYSNX-UHFFFAOYSA-N
- 17948-33-3
- Furo[2, 1,11-dihydro-5-hydroxy-11-methyl-2-(1-methylethyl)-, (-)-
- (-)-1,11-DIHYDRO-5-HYDROXY-11-METHYL-2-(1-METHYLETHENYL)FURO(2,3-C)ACRIDIN-6(2H)-ONE
- NSC 628875
- HY-121703
- 5-Hydroxy-2-isopropenyl-11-methyl-1,11-dihydrofuro[2,3-c]acridin-6(2H)-one #
- RUTACRIDONE, (-)-
- CS-0083091
- InChI=1/C19H17NO3/c1-10(2)15-8-12-16(23-15)9-14(21)17-18(12)20(3)13-7-5-4-6-11(13)19(17)22/h4-7,9,15,21H,1,8H2,2-3H
- NS00094133
- CHEMBL2003193
- Q27108188
- 5-Hydroxy-11-methyl-2-(prop-1-en-2-yl)-1,11-dihydrofuro[2,3-c]acridin-6(2H)-one
- CHEBI:8917
- NSC-628875
- NCI60_009344
- 1,11-Dihydro-5-hydroxy-11-methyl-2-(1-methylethenyl)furo[2,3-c]acridin-6(2H)-one
- UNII-BLJ6T7UY0D
- BLJ6T7UY0D
- DTXSID40939229
- Furo[2,3-c]acridin-6(2H)-one, 1,11-dihydro-5-hydroxy-11-methyl-2-(1-methylethenyl)-, (-)-
- AKOS040762286
- NSC628875
- DA-57580
- 5-hydroxy-11-methyl-2-prop-1-en-2-yl-1,2-dihydrofuro(2,3-c)acridin-6-one
-
- Inchi: 1S/C19H17NO3/c1-10(2)15-8-12-16(23-15)9-14(21)17-18(12)20(3)13-7-5-4-6-11(13)19(17)22/h4-7,9,15,21H,1,8H2,2-3H3
- InChI Key: FHAGACMCMQYSNX-UHFFFAOYSA-N
- SMILES: O1C2=CC(=C3C(C4C=CC=CC=4N(C)C3=C2CC1C(=C)C)=O)O
Computed Properties
- Exact Mass: 307.12091
- Monoisotopic Mass: 307.12084340g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 23
- Rotatable Bond Count: 1
- Complexity: 519
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.6
- Topological Polar Surface Area: 49.8Ų
Experimental Properties
- Color/Form: Yellow powder
- Density: 1.3±0.1 g/cm3
- Boiling Point: 535.0±50.0 °C at 760 mmHg
- Flash Point: 277.3±30.1 °C
- PSA: 49.77
- Vapor Pressure: 0.0±1.5 mmHg at 25°C
Furo[2,3-c]acridin-6(2H)-one,1,11-dihydro-5-hydroxy-11-methyl-2-(1-methylethenyl)-, (-)- Security Information
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ℃, better at -4 ℃
Furo[2,3-c]acridin-6(2H)-one,1,11-dihydro-5-hydroxy-11-methyl-2-(1-methylethenyl)-, (-)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4928-1 mg |
Rutacridone |
17948-33-3 | 1mg |
¥2835.00 | 2022-04-26 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R94960-5 mg |
Furo[2,3-c]acridin-6(2H)-one,1,11-dihydro-5-hydroxy-11-methyl-2-(1-methylethenyl)-, (-)- |
17948-33-3 | 5mg |
¥5600.0 | 2021-09-08 | ||
| TargetMol Chemicals | TN4928-5 mg |
Rutacridone |
17948-33-3 | 98% | 5mg |
¥ 3,940 | 2023-07-10 | |
| TargetMol Chemicals | TN4928-1 mL * 10 mM (in DMSO) |
Rutacridone |
17948-33-3 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4040 | 2023-09-15 | |
| TargetMol Chemicals | TN4928-5mg |
Rutacridone |
17948-33-3 | 5mg |
¥ 3940 | 2024-07-19 | ||
| A2B Chem LLC | AF21073-5mg |
rutacridone |
17948-33-3 | 5mg |
$702.00 | 2024-04-20 | ||
| TargetMol Chemicals | TN4928-1 ml * 10 mm |
Rutacridone |
17948-33-3 | 1 ml * 10 mm |
¥ 4040 | 2024-07-19 | ||
| Ambeed | A1348424-5mg |
5-Hydroxy-11-methyl-2-(prop-1-en-2-yl)-1,11-dihydrofuro[2,3-c]acridin-6(2H)-one |
17948-33-3 | 98% | 5mg |
$801.0 | 2024-07-29 |
Furo[2,3-c]acridin-6(2H)-one,1,11-dihydro-5-hydroxy-11-methyl-2-(1-methylethenyl)-, (-)- Suppliers
Furo[2,3-c]acridin-6(2H)-one,1,11-dihydro-5-hydroxy-11-methyl-2-(1-methylethenyl)-, (-)- Related Literature
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1. Biosynthesis of rutacridone in cell cultures of Ruta graveleolens : incorporation studies with [13C] acetateAdolf Zschunke,Alfred Baumert,Detlef Gr?ger J. Chem. Soc. Chem. Commun. 1982 1263
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2. Biosynthesis of rutacridone in cell cultures of Ruta graveleolens : incorporation studies with [13C] acetateAdolf Zschunke,Alfred Baumert,Detlef Gr?ger J. Chem. Soc. Chem. Commun. 1982 1263
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J. P. Michael Nat. Prod. Rep. 1993 10 99
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4. Natural products chemistry. Part 124. Revised structure and synthesis of a new acridone alkaloid, hallacridone from Ruta graveolens tissue culturesJohannes Reisch,G. M. Kamal B. Gunaherath J. Chem. Soc. Perkin Trans. 1 1989 1047
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Joseph P. Michael Nat. Prod. Rep. 2005 22 627
Additional information on Furo[2,3-c]acridin-6(2H)-one,1,11-dihydro-5-hydroxy-11-methyl-2-(1-methylethenyl)-, (-)-
Exploring the Unique Properties and Applications of Furo[2,3-c]acridin-6(2H)-one,1,11-dihydro-5-hydroxy-11-methyl-2-(1-methylethenyl)-, (-)- (CAS No. 17948-33-3)
The compound Furo[2,3-c]acridin-6(2H)-one,1,11-dihydro-5-hydroxy-11-methyl-2-(1-methylethenyl)-, (-)-, identified by its CAS No. 17948-33-3, is a structurally complex and biologically significant molecule. Its unique furoacridine backbone, combined with hydroxyl and methyl substituents, makes it a subject of interest in pharmaceutical and materials science research. This article delves into its molecular characteristics, potential applications, and relevance to current scientific trends.
One of the most intriguing aspects of this compound is its chiral center, denoted by the (-)- configuration, which plays a critical role in its biological activity. Researchers have explored its potential as a scaffold for drug discovery, particularly in targeting enzymes or receptors where stereochemistry is crucial. The presence of the hydroxy group at the 5-position further enhances its ability to form hydrogen bonds, a property often leveraged in medicinal chemistry for improving drug-receptor interactions.
In recent years, the scientific community has shown growing interest in heterocyclic compounds like Furo[2,3-c]acridin-6(2H)-one derivatives due to their versatility. These molecules are frequently investigated for their photophysical properties, making them candidates for organic electronics such as OLEDs or sensors. The 1-methylethenyl moiety in this compound could also contribute to polymerization reactions, opening doors for advanced material synthesis.
From an SEO perspective, users often search for terms like "acridine derivatives uses" or "chiral heterocycles in drug design," reflecting the demand for specialized knowledge. This compound aligns with these queries, as its structure bridges the gap between traditional medicinal chemistry and cutting-edge materials science. Its CAS No. 17948-33-3 serves as a precise identifier for researchers sourcing high-purity samples.
Another hot topic is the sustainable synthesis of such complex molecules. Modern methodologies like catalysis or flow chemistry are being applied to optimize the production of Furo[2,3-c]acridin-6(2H)-one derivatives, reducing waste and energy consumption. This resonates with the broader push toward green chemistry, a frequently searched term in academic and industrial circles.
In conclusion, Furo[2,3-c]acridin-6(2H)-one,1,11-dihydro-5-hydroxy-11-methyl-2-(1-methylethenyl)-, (-)- represents a fascinating intersection of chemistry and innovation. Its multifaceted applications—from therapeutic development to functional materials—highlight its importance in contemporary research. As scientists continue to explore its potential, this compound will likely remain a key player in addressing challenges across multiple disciplines.
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